[bis(2-methylphenyl)phosphoryl]acetic acid
Description
[bis(2-methylphenyl)phosphoryl]acetic acid is an organophosphorus compound characterized by the presence of a phosphoryl group attached to an acetic acid moiety
Properties
IUPAC Name |
2-bis(2-methylphenyl)phosphorylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O3P/c1-12-7-3-5-9-14(12)20(19,11-16(17)18)15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOQJRUCERBYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(CC(=O)O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [bis(2-methylphenyl)phosphoryl]acetic acid typically involves the reaction of 2-methylphenylphosphine oxide with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process efficient and scalable. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
[bis(2-methylphenyl)phosphoryl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
[bis(2-methylphenyl)phosphoryl]acetic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting phosphorus-related metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [bis(2-methylphenyl)phosphoryl]acetic acid involves its interaction with molecular targets through its phosphoryl group. This group can form stable complexes with metal ions and other molecules, influencing various biochemical and chemical pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalysis in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide: Another organophosphorus compound with similar structural features but different functional groups.
Diphenylphosphine oxide: A simpler analog with two phenyl groups attached to the phosphorus atom.
Bis(2-methylphenyl)phosphine oxide: A related compound lacking the acetic acid moiety.
Uniqueness
[bis(2-methylphenyl)phosphoryl]acetic acid is unique due to the presence of both the phosphoryl and acetic acid groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
